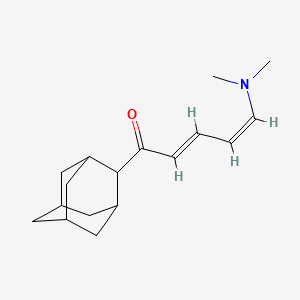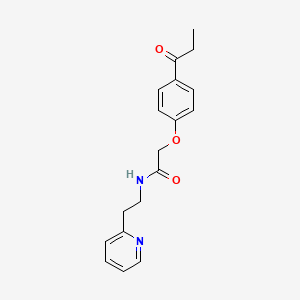
4-(2,5-dichlorophenoxy)-N,N-diethyl-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dichlorophenoxy)-N,N-diethyl-1-butanamine, commonly known as 2,4-D, is a widely used herbicide. It belongs to the phenoxy herbicide family and is highly effective in controlling broadleaf weeds. 2,4-D has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2,4-D involves the disruption of plant growth and development. It works by mimicking the action of the plant hormone auxin, which regulates various processes such as cell elongation, root development, and fruit development. 2,4-D disrupts the normal functioning of auxin, leading to abnormal growth and development of the plant, eventually resulting in its death.
Biochemical and Physiological Effects
2,4-D has been shown to have various biochemical and physiological effects on plants. It affects the expression of genes involved in cell division, elongation, and differentiation. It also affects the levels of various plant hormones such as auxin, cytokinin, and gibberellin. Additionally, 2,4-D has been shown to have effects on plant metabolism and photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-D has several advantages for use in lab experiments. It is a widely available and inexpensive herbicide, making it easy to obtain and use. It is also highly effective in controlling broadleaf weeds, making it ideal for studying plant growth and development. However, 2,4-D has some limitations, such as its potential toxicity to non-target organisms and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 2,4-D. One area of focus is the development of new formulations and application methods that reduce the potential for off-target effects. Another area of research is the study of the effects of 2,4-D on non-target organisms such as insects and microorganisms. Additionally, research on the potential use of 2,4-D as a plant growth regulator in crops and horticulture is an area of interest.
Conclusion
In conclusion, 2,4-D is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. It is an important tool for studying plant growth and development, but its potential toxicity to non-target organisms and the need for careful handling and disposal must be considered. Further research is needed to develop new formulations and application methods that reduce the potential for off-target effects and to explore new areas of application for 2,4-D.
Méthodes De Synthèse
The synthesis of 2,4-D involves the reaction of 2,5-dichlorophenol with diethylamine in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure 2,4-D. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2,4-D has been extensively studied for its scientific research application. It is widely used in agriculture to control broadleaf weeds in crops such as corn, wheat, and soybeans. It is also used in non-agricultural settings such as golf courses, parks, and residential lawns. Apart from its use as a herbicide, 2,4-D is also used as a plant growth regulator, defoliant, and desiccant.
Propriétés
IUPAC Name |
4-(2,5-dichlorophenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-3-17(4-2)9-5-6-10-18-14-11-12(15)7-8-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWPGBYSUTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dichlorophenoxy)-N,N-diethylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)
![2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)

![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)
![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5218437.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)
![ethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5218453.png)
![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)

